molecular formula C12H18BrN B13282995 [(2-Bromo-4-methylphenyl)methyl](tert-butyl)amine

[(2-Bromo-4-methylphenyl)methyl](tert-butyl)amine

Cat. No.: B13282995
M. Wt: 256.18 g/mol
InChI Key: CXTKOVJRHLIWRO-UHFFFAOYSA-N
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Description

(2-Bromo-4-methylphenyl)methylamine is an organic compound that features a brominated aromatic ring and a tert-butylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-methylphenyl)methylamine typically involves the bromination of 4-methylbenzylamine followed by the introduction of a tert-butyl group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The tert-butyl group can be introduced using tert-butyl chloride in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production methods for (2-Bromo-4-methylphenyl)methylamine may involve large-scale bromination and alkylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-methylphenyl)methylamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding alcohols or acids.

    Reduction Reactions: The aromatic ring can undergo reduction under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce alcohols or carboxylic acids.

Scientific Research Applications

(2-Bromo-4-methylphenyl)methylamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-4-methylphenyl)methylamine involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the tert-butylamine group can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • [(2-Bromo-4-methylphenyl)methyl]amine
  • (2-Bromo-4-methylphenyl)methylamine
  • (2-Bromo-4-methylphenyl)methylamine

Uniqueness

(2-Bromo-4-methylphenyl)methylamine is unique due to the presence of both a brominated aromatic ring and a bulky tert-butylamine group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

(2-Bromo-4-methylphenyl)methylamine is a substituted amine that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of (2-Bromo-4-methylphenyl)methylamine features a bromine atom at the 2-position and a methyl group at the 4-position on a phenyl ring, with a tert-butyl amine group attached. This configuration is significant as it influences the compound's reactivity and interaction with biological targets.

The biological activity of (2-Bromo-4-methylphenyl)methylamine can be attributed to several mechanisms:

  • Antimicrobial Activity : The compound exhibits antimicrobial properties by disrupting bacterial cell membranes or interfering with metabolic pathways. The presence of the bromine atom enhances its ability to interact with microbial targets.
  • Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Antimicrobial Activity

A study highlighted that (2-Bromo-4-methylphenyl)methylamine demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

Bacterial StrainMIC (mM)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa1.5

These results suggest that the compound could serve as a promising candidate for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have shown that (2-Bromo-4-methylphenyl)methylamine exhibits cytotoxic effects on various cancer cell lines, including A2780 human ovarian carcinoma cells. The compound's mechanism involves inducing oxidative stress and DNA damage, leading to cell death. The IC50 values for these cancer cell lines were found to be in the micromolar range:

Cell LineIC50 (µM)
A2780 (cancer)10
A2780cisR (cisplatin-resistant)15

These findings indicate that the compound may have potential applications in cancer therapy, especially for resistant cancer types .

Case Studies

  • Antimicrobial Efficacy : A recent case study evaluated the effectiveness of (2-Bromo-4-methylphenyl)methylamine against biofilms formed by Staphylococcus aureus. The study demonstrated a reduction in biofilm biomass by over 60% at sub-MIC concentrations, highlighting its potential as an antibiofilm agent .
  • Cancer Treatment : Another study focused on the use of this compound in combination with conventional chemotherapeutics. The results suggested that co-treatment enhanced the efficacy of existing drugs while reducing their side effects, indicating a synergistic effect .

Properties

Molecular Formula

C12H18BrN

Molecular Weight

256.18 g/mol

IUPAC Name

N-[(2-bromo-4-methylphenyl)methyl]-2-methylpropan-2-amine

InChI

InChI=1S/C12H18BrN/c1-9-5-6-10(11(13)7-9)8-14-12(2,3)4/h5-7,14H,8H2,1-4H3

InChI Key

CXTKOVJRHLIWRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CNC(C)(C)C)Br

Origin of Product

United States

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